![molecular formula C12H16N4O2S B402834 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 313515-52-5](/img/structure/B402834.png)
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
Mechanism of Action
The mechanism of action of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves the inhibition of oxidative stress and inflammation. The compound has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and anti-inflammatory genes. Additionally, the compound has been shown to inhibit the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which can lead to the prevention and treatment of various diseases. Additionally, the compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione in lab experiments include its high purity and yield, as well as its well-established mechanism of action. However, the compound has limited solubility, which can affect its bioavailability and efficacy in vivo.
Future Directions
For research on 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione include further studies on its effects on various diseases, including cancer, diabetes, and cardiovascular disease. Additionally, the compound's potential as a therapeutic agent for neurodegenerative diseases should be further explored. Further optimization of the synthesis method and the development of more effective formulations of the compound should also be investigated. Overall, 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has significant potential as a therapeutic agent, and further research is needed to fully understand its therapeutic applications.
Synthesis Methods
The synthesis of 7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 7-allyl-3-methylxanthine with propylthiol in the presence of a catalyst. The resulting compound is then oxidized using hydrogen peroxide to yield the final product. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. The compound has been tested in vitro and in vivo for its effects on various diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
properties
IUPAC Name |
3-methyl-7-prop-2-enyl-8-propylsulfanylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4H,1,5-7H2,2-3H3,(H,14,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGASHRWENXMGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1CC=C)C(=O)NC(=O)N2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-allyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
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